molecular formula C23H25N3O2 B11026704 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

Cat. No.: B11026704
M. Wt: 375.5 g/mol
InChI Key: PXEFHJJYNNTHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the benzofuran moiety. Key steps include:

    Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Introduction: The benzimidazole derivative is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.

    Benzofuran Attachment: The final step involves the coupling of the intermediate with a benzofuran derivative, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and benzofuran moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of benzimidazole and benzofuran.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzofuran structure may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

  • 1-(1H-benzimidazol-2-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one
  • 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one
  • 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

Uniqueness: 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

InChI

InChI=1S/C23H25N3O2/c27-22(8-6-16-5-7-21-18(15-16)11-14-28-21)26-12-9-17(10-13-26)23-24-19-3-1-2-4-20(19)25-23/h1-5,7,15,17H,6,8-14H2,(H,24,25)

InChI Key

PXEFHJJYNNTHLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCC4=CC5=C(C=C4)OCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.